molecular formula C5H8ClNO3S B185780 2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride CAS No. 17174-96-8

2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride

Cat. No.: B185780
CAS No.: 17174-96-8
M. Wt: 197.64 g/mol
InChI Key: CPLYIIABJBTHPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride is a useful research compound. Its molecular formula is C5H8ClNO3S and its molecular weight is 197.64 g/mol. The purity is usually 95%.
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Properties

CAS No.

17174-96-8

Molecular Formula

C5H8ClNO3S

Molecular Weight

197.64 g/mol

IUPAC Name

2,2-dimethyl-4-oxoazetidine-1-sulfonyl chloride

InChI

InChI=1S/C5H8ClNO3S/c1-5(2)3-4(8)7(5)11(6,9)10/h3H2,1-2H3

InChI Key

CPLYIIABJBTHPJ-UHFFFAOYSA-N

SMILES

CC1(CC(=O)N1S(=O)(=O)Cl)C

Canonical SMILES

CC1(CC(=O)N1S(=O)(=O)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 3-neck 12 L flask equipped with an overhead stirrer, a 250 mL addition funnel topped with a nitrogen inlet and a rubber septum to allow a temperature probe and isobutylene needle was charged 450 mL of isobutylene. The flask was cooled in a dry ice-acetone bath. Ethyl ether (450 mL) was added and the resulting solution at -60° C. was treated with 210 mL (2.41 mol) of chlorosulfonyl isocyanate over 5 minutes at a rate so as to maintain the internal temperature below -50° C. The mixture was stirred at -50° C. to -62° C. for 30 minutes then allowed to warm slowly to room temperature and treated with 2250 mL of ether. The resulting solution was treated with 750 mL of 10% aqueous sodium carbonate slowly in 3 portions. The mixture was transferred into a 4 L separatory funnel and the aqueous layer removed. The organic layer was washed with 500 mL of water, then removed and treated with 750 mL of hexane. As crystallization began, additional hexane (250 mL) was added and the mixture concentrated under partial vacuum to a final volume of 3100 mL. The solid that formed was removed by filtration with the aid of 200 mL of hexane for rinsing. After air drying, the wet cake was dried under vacuum at 40° C. overnight to give 253 g (1.28 mol,53%) of product as a pale yellow crystalline solid. Recycling of the mother liquors gave an additional 100 g (19%) of product as a white crystalline solid. 1H NMR (250 MHz,CDCl3): 1.89 (s,6H), 3.05 (s,2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step Two
Quantity
210 mL
Type
reactant
Reaction Step Three
Quantity
750 mL
Type
reactant
Reaction Step Four
Name
Quantity
2250 mL
Type
solvent
Reaction Step Five
Quantity
450 mL
Type
solvent
Reaction Step Six
Yield
53%

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